
myomiR-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
myomiR-IN-1 is an inhibitor of myomiRs. It acts by inhibiting the translation of myoD in C2C12 cells without changing the expression level of myoD mRNA and downregulating expression of differentiation markers.
Applications De Recherche Scientifique
Muscular Dystrophies
MyomiR-IN-1 has shown promise in the treatment of muscular dystrophies such as Duchenne Muscular Dystrophy (DMD) and Myotonic Dystrophy type 1 (DM1). Studies have indicated that elevated levels of myomiRs correlate with disease severity in these conditions. For instance:
- Duchenne Muscular Dystrophy : Research indicates that serum levels of miR-1 and miR-133a are significantly elevated in DMD patients compared to healthy individuals, suggesting their involvement in the disease mechanism .
- Myotonic Dystrophy : In DM1 patients, miR-206 was found to be overexpressed, indicating its potential role as a biomarker for disease progression .
Muscle Regeneration
This compound has been explored for its effects on muscle regeneration following injury. The compound can enhance the expression of myogenic regulatory factors such as MyoD and myogenin, promoting muscle repair and growth. In animal models:
- Skeletal Muscle Injury : Exogenous administration of myomiRs has been shown to facilitate myotube differentiation and improve recovery outcomes after muscle injury .
- Nerve Injury Models : this compound treatment has been linked to improved muscle reinnervation and function following nerve damage .
Biomarker Potential
This compound also serves as a potential biomarker for monitoring disease progression and therapeutic response in neuromuscular diseases:
- Spinal Muscular Atrophy (SMA) : In SMA patients treated with nusinersen, reductions in serum levels of miR-133a were associated with clinical improvements, highlighting its utility as a biomarker for treatment efficacy .
- General Muscular Disorders : The presence and levels of myomiRs in serum can reflect distinct pathophysiological states in various muscular diseases, making them valuable for diagnostic purposes .
Case Studies
Study | Application | Findings |
---|---|---|
Cacchiarelli et al. (2011) | DMD | Elevated serum levels of miR-1 and miR-133a correlate with disease severity. |
Zaharieva et al. (2013) | DM1 | Overexpression of miR-206 observed in DM1 skeletal muscle tissues. |
Koutsoulidou et al. (2017) | Muscle Regeneration | MyomiR treatment improved recovery outcomes post-injury in rat models. |
MDPI Study (2020) | SMA | Reduction in serum miR-133a predicted positive response to nusinersen therapy. |
Propriétés
Numéro CAS |
1392224-59-7 |
---|---|
Formule moléculaire |
C33H27NO6 |
Poids moléculaire |
533.58 |
Nom IUPAC |
8-(tert-Butylcarboxy)oxy-5-(8a-methoxy-3,8-dioxo-2-phenyl-2a,3,8,8a-tetrahydro-cyclobuta[b]naphthalen-1-yl)-quinoline |
InChI |
InChI=1S/C33H27NO6/c1-32(2,3)40-31(37)39-24-17-16-20(21-15-10-18-34-28(21)24)26-25(19-11-6-5-7-12-19)27-29(35)22-13-8-9-14-23(22)30(36)33(26,27)38-4/h5-18,27H,1-4H3 |
Clé InChI |
GNUJEUMWYJVRKO-UHFFFAOYSA-N |
SMILES |
O=C(C1=C2C=CC=C1)C(C(C3=C4C=CC=NC4=C(OC(OC(C)(C)C)=O)C=C3)=C5C6=CC=CC=C6)(OC)C5C2=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
myomiR-IN-1; myomiR IN 1; myomiRIN1; myomiR inhibitor-1; myomiR inhibitor 1; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.